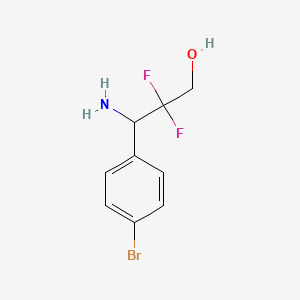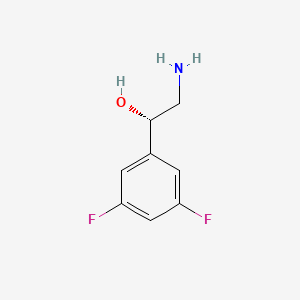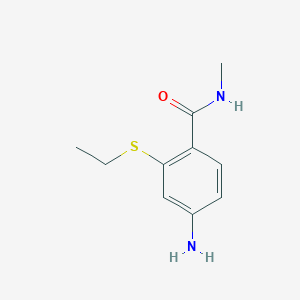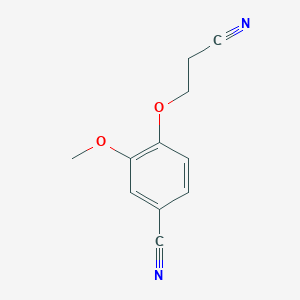
1-Ethoxy-2-iodocycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-iodocycloheptane is an organic compound belonging to the class of cycloalkanes It features a seven-membered ring with an ethoxy group and an iodine atom attached to adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodocycloheptane can be synthesized through several methods. One common approach involves the iodination of 1-ethoxycycloheptane using iodine and a suitable oxidizing agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform under mild conditions. Another method involves the cyclization of a suitable precursor, such as 1-ethoxy-7-iodoheptane, using a strong base like sodium hydride in an aprotic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-2-iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Major Products:
Substitution: 1-Ethoxy-2-hydroxycycloheptane, 1-ethoxy-2-cyanocycloheptane.
Oxidation: 1-Ethoxycycloheptanone.
Reduction: 1-Ethoxycycloheptane.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-iodocycloheptane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: It may be used in the study of biological pathways involving iodine-containing compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-ethoxy-2-iodocycloheptane involves its ability to undergo substitution, oxidation, and reduction reactions. The iodine atom acts as a leaving group in substitution reactions, while the ethoxy group can be oxidized to form reactive intermediates. These reactions are facilitated by the unique electronic and steric properties of the cycloheptane ring.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethoxy-2-bromocycloheptane
- 1-Ethoxy-2-chlorocycloheptane
- 1-Methoxy-2-iodocycloheptane
Comparison: 1-Ethoxy-2-iodocycloheptane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The ethoxy group also provides different electronic effects compared to the methoxy group, influencing the compound’s reactivity and applications.
Eigenschaften
Molekularformel |
C9H17IO |
|---|---|
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
1-ethoxy-2-iodocycloheptane |
InChI |
InChI=1S/C9H17IO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
DDLSNIVNFSSJDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCCCCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)


![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)







